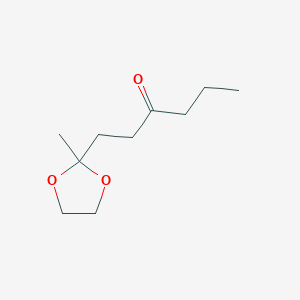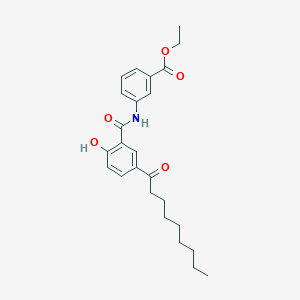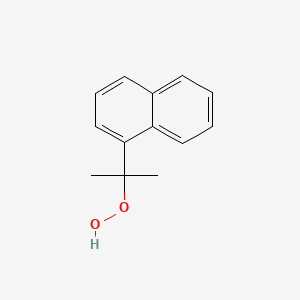
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a 5-(1,1-dimethylethyl) group and an N,N-dimethylamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 5-(1,1-dimethylethyl) Group: This step can be achieved through Friedel-Crafts alkylation, where the thiophene ring is alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylamine group. This can be done through reductive amination, where the corresponding amine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
科学的研究の応用
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Thiophenamine: Lacks the 5-(1,1-dimethylethyl) and N,N-dimethyl groups.
5-(1,1-Dimethylethyl)-2-thiophenamine: Lacks the N,N-dimethyl group.
N,N-Dimethyl-2-thiophenamine: Lacks the 5-(1,1-dimethylethyl) group.
Uniqueness
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- is unique due to the presence of both the 5-(1,1-dimethylethyl) and N,N-dimethyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
109548-93-8 |
|---|---|
分子式 |
C10H17NS |
分子量 |
183.32 g/mol |
IUPAC名 |
5-tert-butyl-N,N-dimethylthiophen-2-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,3)8-6-7-9(12-8)11(4)5/h6-7H,1-5H3 |
InChIキー |
JMZHZKZTHAFJTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(S1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
silane](/img/structure/B14331173.png)


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)



![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

